5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid
Description
This bicyclic compound features a pyrrolo[3,4-c]pyridine core fused with an octahydro scaffold, a tert-butoxycarbonyl (Boc) protecting group at position 5, and a carboxylic acid moiety at position 3a. Its stereochemistry is critical, with the (3aR,7aR)-configuration confirmed via synthesis and characterization . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the carboxylic acid enables further functionalization (e.g., amide coupling). This compound serves as a versatile building block in medicinal chemistry, particularly for drug candidates targeting central nervous system (CNS) disorders due to its rigid bicyclic structure .
Properties
CAS No. |
1373504-15-4 |
|---|---|
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-9-6-14-7-13(9,8-15)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
ZSVSNUDKCSHAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2(C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine Precursors
The synthesis begins with alkylation of a pyrrolidine derivative using haloacetonitrile under basic conditions. For example, 3-pyrrolidineacetonitrile reacts with chloroacetonitrile in the presence of potassium carbonate to form a branched intermediate. This step establishes the nitrile-containing sidechain necessary for subsequent cyclization.
Reaction Conditions
Catalytic Hydro-Reduction and Cyclization
The alkylated nitrile undergoes Raney nickel-catalyzed hydro-reduction at 16–60°C under hydrogen pressure (1–3 atm). This one-pot reaction achieves three critical transformations:
-
Reduction of the nitrile to a primary amine.
-
Intramolecular cyclization to form the octahydro-pyrrolo[3,4-c]pyridine ring.
-
Stereoselective formation of the 3a-carboxylic acid substituent.
Key Advantages
Boc Protection of the Amine
The primary amine generated during cyclization is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., THF/water) with a mild base like NaHCO₃. This step ensures selective protection of the amine without affecting the carboxylic acid group.
Optimization Notes
Final Purification
The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Analytical HPLC confirms purity >98%.
Alternative Route via Acylation and Reductive Amination
Acylation of the Pyrrolidine Core
In this approach, the pyrrolidine nitrogen is first acylated with a Boc-protected carbonyl group before ring closure. For instance, 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is treated with ethyl chloroformate to activate the carboxylic acid, followed by coupling with a secondary amine to form the bicyclic framework.
Reaction Conditions
Reductive Amination for Ring Closure
The linear intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid. This step forms the pyrrolo[3,4-c]pyridine ring while retaining the Boc group.
Critical Parameters
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 (Hydro-Reduction) | Method 2 (Acylation) |
|---|---|---|
| Total Yield | 55–65% | 45–50% |
| Stereoselectivity | High (≥95% ee) | Moderate (80–85% ee) |
| Catalyst Cost | Raney Ni (low) | None (higher reagent cost) |
| Reaction Time | 24–48 hours | 72–96 hours |
Method 1 is preferred for large-scale synthesis due to its efficiency and cost-effectiveness, while Method 2 offers flexibility for introducing diverse acyl groups.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Purity
Applications in Drug Discovery
The compound’s rigid structure and dual functional groups (Boc-protected amine and carboxylic acid) make it a versatile intermediate:
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of pyrrolidine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine, allowing the compound to interact selectively with its target without undergoing unwanted side reactions. Upon deprotection, the free amine can form hydrogen bonds or ionic interactions with the target, modulating its activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional and Structural Differences
The following table highlights key differences between the target compound and similar analogues:
Key Observations :
- In contrast, the target compound’s carboxylic acid enables hydrogen bonding and salt bridge formation, critical for target engagement in polar environments.
- Stereochemical Impact : The (3aR,7aR)-configuration in the target compound ensures optimal spatial orientation for receptor interactions, distinguishing it from racemic mixtures or alternate diastereomers .
Spectroscopic Data :
- IR Spectroscopy : The target compound’s carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (1680–1720 cm⁻¹) align with analogues but lack indole N-H signals (~3400 cm⁻¹) seen in 10a .
- NMR : The Boc tert-butyl group resonates at δ 1.34 ppm in both the target compound and 10a , while the carboxylic acid proton is absent in esters like 10a .
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid in the target compound improves aqueous solubility compared to esters (e.g., 10a ), which are more lipophilic.
- Metabolic Stability : Azaspiro analogues exhibit prolonged half-lives due to reduced cytochrome P450 enzyme recognition, whereas indole-containing derivatives may undergo rapid oxidation .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?
- Answer : The compound contains a fused pyrrolo[3,4-c]pyridine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. The Boc group enhances solubility and stability during synthesis, while the carboxylic acid allows for further derivatization (e.g., amide coupling). The octahydro configuration reduces ring strain, favoring selective functionalization at the 3a-position .
- Table: Functional Group Roles
| Group | Role | Example Application |
|---|---|---|
| Boc | Protects amines, improves solubility | Prevents undesired side reactions during multi-step synthesis |
| Carboxylic Acid | Enables conjugation | Drug-linker systems in medicinal chemistry |
| Pyrrolo-pyridine | Rigid scaffold | Enhances binding affinity in enzyme inhibition studies |
Q. What experimental parameters are critical for optimizing the synthesis of this compound?
- Answer : Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition of the Boc group .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
- Catalysts : Palladium-based catalysts for cross-coupling reactions involving halogenated precursors .
- Purification : Use of reverse-phase HPLC to isolate high-purity product (>95%) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Collect organic waste separately to prevent environmental contamination via drainage systems .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported spectral data for this compound?
- Answer : Density functional theory (DFT) calculations predict NMR chemical shifts and IR vibrational modes, enabling cross-validation of experimental data. For example, discrepancies in NMR peaks can be resolved by comparing computed vs. observed values for the Boc group (δ ~80 ppm) and pyrrolidine carbons (δ ~25–50 ppm) .
Q. What methodologies are effective for analyzing reaction by-products during synthesis?
- Answer :
- LC-MS : Identifies low-abundance impurities (e.g., de-Boc intermediates or dimerization products) .
- 2D NMR : Correlates - signals to assign stereochemistry in the octahydro core .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates and optimize quenching times .
Q. How do structural analogs of this compound compare in reactivity and bioactivity?
- Answer : Analogs with modified rings or substituents show divergent properties:
- Example Table :
| Compound | Key Modification | Bioactivity |
|---|---|---|
| 1-(tert-butoxycarbonyl)-2-pyrrolidinone | Simpler pyrrolidine ring | Lower enzyme inhibition potency |
| Hexahydro-1H-furo[3,4-c]pyrrole | Fused furan ring | Enhanced metabolic stability |
| Reference Compound (Target) | Carboxylic acid + Boc | High binding affinity to serine proteases |
- Methodology : Use competitive binding assays (e.g., SPR) and DFT to correlate structure-activity relationships .
Q. What strategies mitigate batch-to-batch variability in yield during scale-up?
- Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to track reaction progression .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) using response surface methodology .
- Crystallization Control : Seed crystals to ensure consistent polymorph formation during precipitation .
Q. How can contradictions in reported biological activity be systematically addressed?
- Answer :
- Troubleshooting Steps :
Verify compound purity via HPLC and elemental analysis.
Replicate assays under standardized conditions (e.g., cell line, incubation time).
Use molecular docking to validate target engagement hypotheses .
- Case Study : Discrepancies in IC values for kinase inhibition may arise from differences in ATP concentrations across labs .
Methodological Guidelines
- Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., ICReDD’s reaction path search methods) to identify outliers .
- Experimental Design : Prioritize orthogonal analytical techniques (e.g., NMR + X-ray crystallography) for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
